molecular formula C8H7Br2NO2 B13524236 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene

4-Bromo-1-(2-bromoethyl)-2-nitrobenzene

Cat. No.: B13524236
M. Wt: 308.95 g/mol
InChI Key: LMTOSNDIDOANSD-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-bromoethyl)-2-nitrobenzene: is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene typically involves the bromination of 1-(2-bromoethyl)-2-nitrobenzene. This can be achieved through the following steps:

    Nitration: Benzene is first nitrated to form nitrobenzene.

    Bromination: Nitrobenzene is then brominated to form 1-bromo-2-nitrobenzene.

    Alkylation: 1-bromo-2-nitrobenzene undergoes alkylation with ethylene dibromide to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: 4-Bromo-1-(2-bromoethyl)-2-aminobenzene.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Chemistry: 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules and is a valuable building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry. Researchers explore its derivatives for potential therapeutic applications.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached.

    Reduction: The nitro group is reduced to an amino group through the transfer of electrons, typically facilitated by a catalyst.

    Oxidation: The nitro group undergoes further oxidation, involving the transfer of oxygen atoms to form different functional groups.

Comparison with Similar Compounds

    1-Bromo-4-(2-bromoethyl)benzene: Similar structure but lacks the nitro group.

    4-Bromo-1-(2-chloroethyl)-2-nitrobenzene: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    4-Nitro-1-(2-bromoethyl)benzene: Similar structure but lacks the second bromine atom.

Uniqueness: 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is unique due to the presence of both bromine atoms and the nitro group, which confer specific reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

4-bromo-1-(2-bromoethyl)-2-nitrobenzene

InChI

InChI=1S/C8H7Br2NO2/c9-4-3-6-1-2-7(10)5-8(6)11(12)13/h1-2,5H,3-4H2

InChI Key

LMTOSNDIDOANSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CCBr

Origin of Product

United States

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